molecular formula C9H10ClNO B3067156 n-(3-Chlorophenyl)-n-methylacetamide CAS No. 54766-53-9

n-(3-Chlorophenyl)-n-methylacetamide

Cat. No.: B3067156
CAS No.: 54766-53-9
M. Wt: 183.63 g/mol
InChI Key: WUOSYUHCXLQPQJ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-methylacetamide: is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom at the meta position and the nitrogen atom is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation Reaction: One common method to synthesize N-(3-Chlorophenyl)-N-methylacetamide involves the acylation of N-methyl-3-chloroaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Chlorophenyl)-N-methylacetamide can undergo oxidation reactions, where the amide group can be converted to a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.

Major Products Formed:

    Oxidation: 3-Nitro-N-methylacetamide.

    Reduction: N-(3-Chlorophenyl)-N-methylamine.

    Substitution: N-(3-Aminophenyl)-N-methylacetamide or N-(3-Mercaptophenyl)-N-methylacetamide.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-(3-Chlorophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound can be used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving amides.

Medicine:

    Drug Development: Due to its structural similarity to other bioactive compounds, this compound is explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry:

    Agrochemicals: The compound can be used in the development of herbicides or pesticides, leveraging its chemical reactivity and stability.

Comparison with Similar Compounds

    N-(3-Chlorophenyl)acetamide: Similar structure but lacks the methyl group on the nitrogen atom.

    N-(4-Chlorophenyl)-N-methylacetamide: Chlorine atom is at the para position instead of the meta position.

    N-(3-Bromophenyl)-N-methylacetamide: Bromine atom replaces the chlorine atom on the phenyl ring.

Uniqueness:

    Position of Chlorine: The meta position of the chlorine atom in N-(3-Chlorophenyl)-N-methylacetamide can influence its reactivity and interaction with biological targets differently compared to para or ortho substituted analogs.

    Methylation: The presence of the methyl group on the nitrogen atom can affect the compound’s solubility, stability, and overall reactivity, making it distinct from non-methylated analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSYUHCXLQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970081
Record name N-(3-Chlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54766-53-9
Record name NSC86668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Chlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-N-methylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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